N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide
CAS No.: 476307-60-5
Cat. No.: VC6630036
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide - 476307-60-5](/images/structure/VC6630036.png) 
                        
Specification
| CAS No. | 476307-60-5 | 
|---|---|
| Molecular Formula | C17H16N2OS | 
| Molecular Weight | 296.39 | 
| IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide | 
| Standard InChI | InChI=1S/C17H16N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20) | 
| Standard InChI Key | VXZXWDNETLNPBU-UHFFFAOYSA-N | 
| SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 | 
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of a bicyclic cyclopenta[b]thiophene system fused with a five-membered dihydro ring system. At position 2 of the thiophene moiety, a 3-phenylpropanamide group is attached via an amide bond, while position 3 bears a cyano (-CN) substituent. The phenyl group introduces aromatic character, potentially enhancing binding interactions with biological targets .
Key Physicochemical Parameters
Table 1 summarizes predicted and experimental properties from analogous compounds:
The low solubility profile suggests formulation challenges for in vivo applications, necessitating prodrug strategies or salt formation .
Synthesis and Characterization
Synthetic Pathways
Patent US10844023B2 discloses a general method for analogous cyclopenta[b]thiophene derivatives:
- 
Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with cyclopentanone under acidic conditions yields the dihydrocyclopenta[b]thiophene scaffold. 
- 
Amide Coupling: Reaction of the amine intermediate with 3-phenylpropionyl chloride in dichloromethane using Hünig's base as catalyst (85% yield) . 
Critical reaction parameters:
- 
Temperature: 0–5°C during acylation to prevent epimerization 
- 
Purification: Column chromatography (SiO₂, ethyl acetate/hexanes 1:3) 
Spectroscopic Characterization
Data from structurally related compounds ( ):
- 
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 7.30–7.18 (m, 5H, Ph), 3.02 (t, J=7.2 Hz, 2H, CH₂CO), 2.90–2.75 (m, 4H, cyclopentyl-CH₂), 2.45 (quintet, J=7.6 Hz, 2H, CH₂Ph) 
- 
¹³C NMR: 172.8 (C=O), 139.5 (C≡N), 128.4–126.1 (Ph carbons), 118.3 (C≡N) 
- 
HRMS: m/z 326.1189 [M+H]⁺ (calc. 326.1167) 
The characteristic IR stretch at 2210 cm⁻¹ confirms the cyano group , while amide I/II bands appear at 1650 cm⁻¹ and 1540 cm⁻¹ respectively .
Biological Activity and Mechanism
Mitochondrial Fusion Modulation
Patent US10844023B2 identifies structural analogs as potent mitofusin (MFN2) activators (EC₅₀ = 120 nM in HEK293 cells). Mechanistically, these compounds stabilize MFN2 GTPase domain dimerization, enhancing mitochondrial network fusion. In CMT2A patient-derived fibroblasts, lead compounds restored mitochondrial motility by 78% versus untreated controls .
Neuroprotective Effects
In vivo studies of related acetamide derivatives demonstrated:
- 
40% reduction in axonal degeneration in MPTP-induced Parkinson's model (p<0.01) 
Dose-response studies suggest optimal activity at 10 mg/kg BID (oral administration) .
Pharmacological Profiling
ADME Properties
Data extrapolated from patent US20200281899A1 :
| Parameter | Value | 
|---|---|
| Plasma Protein Binding | 92.4% ± 1.8 (Human) | 
| CYP3A4 Inhibition | IC₅₀ > 50 μM | 
| hERG Inhibition | IC₅₀ = 18.2 μM | 
| Oral Bioavailability | 34% (Rat) | 
The high protein binding may limit CNS penetration, necessitating structural optimization for neurotherapeutic applications .
Toxicity Profile
Preliminary 14-day rat study (50 mg/kg/day):
- 
No significant hematological changes 
- 
Mild hepatocyte vacuolation (Grade 1) 
Genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential up to 100 μM .
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
Key modification targets from patent data :
- 
Position 3: Replacement of cyano with carboxamide improves solubility (+3.2-fold) 
- 
Propanamide chain: Introduction of fluorine at β-carbon enhances metabolic stability (t₁/₂ +4.7h) 
- 
Phenyl group: Para-substitution with electron-withdrawing groups boosts MFN2 binding (ΔG = -2.3 kcal/mol) 
Formulation Development
Nanocrystal formulations (patent WO2021138321) of related compounds achieved:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume